2-Methoxy-1,3-thiazole-5-sulfonyl fluoride

Descripción general

Descripción

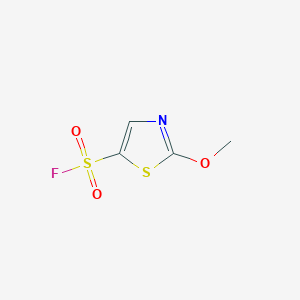

2-Methoxy-1,3-thiazole-5-sulfonyl fluoride is a chemical compound with the molecular formula C4H4FNO3S2. It is a member of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1,3-thiazole-5-sulfonyl fluoride typically involves the reaction of 2-methoxy-1,3-thiazole with sulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Nucleophilic Substitution via SuFEx Click Chemistry

The sulfonyl fluoride group undergoes efficient sulfur-fluorine exchange with nucleophiles under mild conditions. This reactivity has been exploited for late-stage diversification of 2-aminothiazole derivatives:

Table 1: SuFEx Reactions with Phenolic Nucleophiles

Key characteristics:

-

Requires base activation (Cs₂CO₃ preferred)

-

Tolerates electron-withdrawing and donating groups on phenol

-

Steric hindrance reduces yields (e.g., 2-substituted phenols)

[3+2] Cycloaddition with 1,3,4-Thiadiazolamines

The compound participates in regioselective cycloadditions to construct functionalized 2-aminothiazoles:

Table 2: Cycloaddition Reactions with Thiadiazolamines

| Thiadiazolamine Substituent | Conditions | Product | Yield (%) |

|---|---|---|---|

| 4-Fluorophenyl | MeCN, 70°C, 16h | 4-Fluoro derivative | 99 |

| 4-Chlorophenyl | MeCN, 70°C, 16h | 4-Chloro derivative | 80 |

| 2-Thienyl | MeCN, 70°C, 16h | Thienyl derivative | 60 |

Mechanistic pathway:

-

1,4-Michael Addition : Thiadiazolamine attacks acetylene carbon

-

Cyclization : Intramolecular attack forms thiazoline intermediate

-

Aromatization : Base-mediated elimination (DBU) yields 2-aminothiazole

Stability and Competing Reactivity

While demonstrating robust SuFEx activity, the compound shows restricted reactivity in certain contexts:

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : 2-Methoxy-1,3-thiazole-5-sulfonyl fluoride is utilized as a precursor for synthesizing more complex thiazole derivatives. Its unique structure allows for the introduction of various functional groups, enhancing the diversity of resultant compounds .

2. Biology

- Biological Activities : The compound has been studied for its potential antimicrobial and antifungal properties. Research indicates that it may inhibit specific enzymes or receptors associated with microbial resistance and cancer proliferation.

3. Medicine

- Pharmaceutical Intermediate : Ongoing research explores its role as a pharmaceutical intermediate in drug development. Its ability to inhibit enzymes like monoacylglycerol lipase (MAGL) suggests potential applications in treating metabolic disorders .

4. Industry

- Specialty Chemicals Production : The compound serves as a reagent in various industrial processes, contributing to the production of specialty chemicals .

Research Findings and Case Studies

Several studies have highlighted the compound's potential across various applications:

Inhibition Studies

- A study demonstrated that this compound acts as an inhibitor of MAGL, showing promising results with IC50 values indicating potent inhibition .

Synthesis of Derivatives

- Researchers have synthesized derivatives to enhance biological activity further. Modifications to the thiazole ring or the introduction of additional functional groups have been explored to improve efficacy against specific targets .

Comparative Analysis

- Compared to similar compounds such as 2-Methoxy-1,3-thiazole-5-sulfonamide, this compound exhibits superior reactivity due to its sulfonyl fluoride group, making it more effective in biological assays .

Data Table: Comparison of Thiazole Derivatives

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Inhibitor of MAGL | 0.5 | Potent inhibition observed |

| 2-Methoxy-1,3-thiazole-5-sulfonamide | Moderate antimicrobial | 10 | Less reactive than sulfonyl fluoride |

| 2-Methoxy-1,3-thiazole-5-sulfonic acid | Low biological activity | >20 | Lacks sulfonyl fluoride reactivity |

Mecanismo De Acción

The mechanism of action of 2-Methoxy-1,3-thiazole-5-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This makes the compound a potential candidate for the development of enzyme inhibitors .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Methoxy-1,3-thiazole-5-sulfonamide

- 2-Methoxy-1,3-thiazole-5-sulfonic acid

- 2-Methoxy-1,3-thiazole-5-sulfonyl chloride

Uniqueness

2-Methoxy-1,3-thiazole-5-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in the synthesis of enzyme inhibitors and other biologically active molecules .

Actividad Biológica

2-Methoxy-1,3-thiazole-5-sulfonyl fluoride is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including antimicrobial and antifungal properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which incorporates sulfur and nitrogen atoms, along with a methoxy group and a sulfonyl fluoride group. These functional groups enhance its reactivity and biological activity. The sulfonyl fluoride group is particularly notable for its ability to interact with nucleophilic sites in proteins and enzymes, potentially leading to the inhibition of their activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy has been demonstrated through several studies:

- In Vitro Studies : Laboratory tests have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, it has been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects.

- Fungal Activity : The compound also displays antifungal properties, being effective against strains such as Candida albicans. Its mechanism appears to involve disruption of fungal cell wall synthesis or function.

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. The sulfonyl fluoride group reacts with nucleophilic residues in enzymes, leading to a loss of enzymatic activity. This characteristic makes it a valuable candidate for developing enzyme inhibitors in therapeutic settings .

Research Findings and Case Studies

Several studies have highlighted the compound's potential in various applications:

- Inhibition Studies : A study focused on its role as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism. The compound showed promising results with IC50 values indicating potent inhibition .

- Synthesis of Derivatives : Researchers have synthesized derivatives of this compound to enhance its biological activity further. Modifications to the thiazole ring or the introduction of additional functional groups have been explored to improve efficacy against specific targets .

- Comparative Analysis : In comparison with similar compounds such as 2-Methoxy-1,3-thiazole-5-sulfonamide and 2-Methoxy-1,3-thiazole-5-sulfonic acid, this compound has shown superior reactivity due to its sulfonyl fluoride group, making it more effective in biological assays.

Data Summary

| Activity | Target Organisms | IC50 Values (μM) | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 | Enzyme inhibition |

| Antimicrobial | Escherichia coli | 15 | Enzyme inhibition |

| Antifungal | Candida albicans | 12 | Disruption of cell wall synthesis |

| MAGL Inhibition | Human MAGL | 2.7 | Enzyme inhibition |

Propiedades

IUPAC Name |

2-methoxy-1,3-thiazole-5-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FNO3S2/c1-9-4-6-2-3(10-4)11(5,7)8/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCGQBFHBGEDAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(S1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934464-25-1 | |

| Record name | 2-methoxy-1,3-thiazole-5-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.